molecular formula C9H9F2NO3 B12306201 O-(2,5-Difluorophenyl)-L-serine

O-(2,5-Difluorophenyl)-L-serine

Cat. No.: B12306201
M. Wt: 217.17 g/mol
InChI Key: CSXZZFQVJQPBMK-UHFFFAOYSA-N
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Description

O-(2,5-Difluorophenyl)-L-serine: is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. It consists of a serine molecule where the hydroxyl group is substituted with a 2,5-difluorophenyl group. This modification imparts distinct chemical and biological characteristics to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,5-Difluorophenyl)-L-serine typically involves the reaction of L-serine with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

    Reactants: L-serine and 2,5-difluorophenyl isocyanate.

    Solvent: A suitable solvent such as dichloromethane or tetrahydrofuran.

    Catalyst: A base catalyst like triethylamine to facilitate the reaction.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield.

Industrial Production Methods: For industrial-scale production, the synthesis process is scaled up with careful control of reaction parameters to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: O-(2,5-Difluorophenyl)-L-serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the 2,5-difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.

    Substitution: Amines, thiols, and solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the fluorine atoms.

Scientific Research Applications

O-(2,5-Difluorophenyl)-L-serine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-(2,5-Difluorophenyl)-L-serine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the 2,5-difluorophenyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    2,5-Difluorophenyl isocyanate: A precursor used in the synthesis of O-(2,5-Difluorophenyl)-L-serine.

    2,5-Difluorophenylalanine: An amino acid derivative with similar structural features.

    2,5-Difluorophenylglycine: Another amino acid derivative with comparable properties.

Uniqueness: this compound is unique due to the specific substitution of the serine hydroxyl group with a 2,5-difluorophenyl group This modification imparts distinct chemical and biological properties, making it different from other similar compounds

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

2-amino-3-(2,5-difluorophenoxy)propanoic acid

InChI

InChI=1S/C9H9F2NO3/c10-5-1-2-6(11)8(3-5)15-4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)

InChI Key

CSXZZFQVJQPBMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCC(C(=O)O)N)F

Origin of Product

United States

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